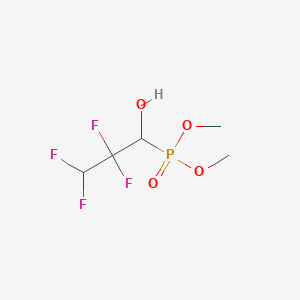![molecular formula C5H13O5PS B14396427 [Ethoxy(methyl)phosphoryl]methyl methanesulfonate CAS No. 87278-41-9](/img/structure/B14396427.png)
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both phosphoryl and methanesulfonate functional groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ethoxy(methyl)phosphoryl]methyl methanesulfonate typically involves the reaction of ethoxy(methyl)phosphoryl chloride with methanesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethoxy(methyl)phosphoryl chloride+Methanesulfonic acid→[Ethoxy(methyl)phosphoryl]methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The phosphoryl group can be oxidized under specific conditions, leading to the formation of higher oxidation state phosphorus compounds.
Reduction Reactions: Reduction of the phosphoryl group can yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Depending on the nucleophile, products can include phosphoramidates, phosphonates, or phosphorothioates.
Oxidation: Products may include phosphoric acid derivatives.
Reduction: Products can include phosphine oxides or phosphines.
Aplicaciones Científicas De Investigación
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of [Ethoxy(methyl)phosphoryl]methyl methanesulfonate involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. The phosphoryl group can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity underlies its potential use as a biochemical probe and in drug development.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl methanesulfonate: A related compound with similar reactivity but lacking the phosphoryl group.
Methyl methanesulfonate: Another related compound, also lacking the phosphoryl group.
Dimethyl sulfoxide (DMSO): Shares some solvent properties but lacks the reactive functional groups.
Uniqueness
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate is unique due to the presence of both phosphoryl and methanesulfonate groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Propiedades
Número CAS |
87278-41-9 |
|---|---|
Fórmula molecular |
C5H13O5PS |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
[ethoxy(methyl)phosphoryl]methyl methanesulfonate |
InChI |
InChI=1S/C5H13O5PS/c1-4-9-11(2,6)5-10-12(3,7)8/h4-5H2,1-3H3 |
Clave InChI |
DQCNUPMGVMNUGK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)



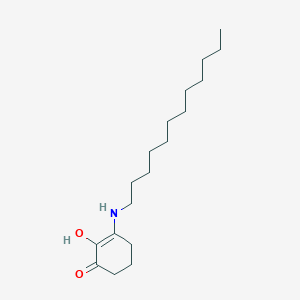
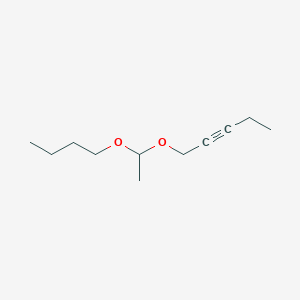
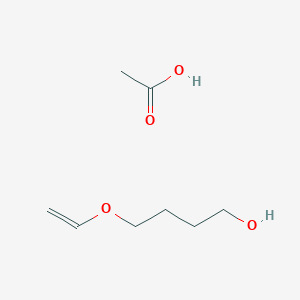

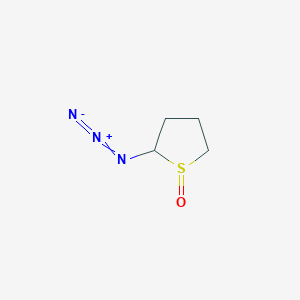
![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
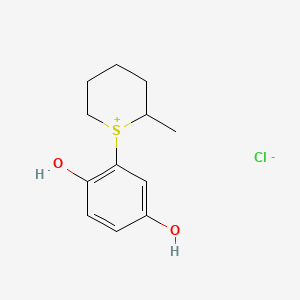
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
